molecular formula C18H19N5O B5539936 2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine

2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine

Cat. No. B5539936
M. Wt: 321.4 g/mol
InChI Key: PMHLDNQSVCIMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the Cu-catalyzed aerobic oxidative synthesis utilizing ethyl tertiary amines as carbon sources. This method features broad substrate scope, good functional group tolerance, and yields diversified and valuable products (Rao, Mai, & Song, 2017). Another strategy includes the Cu-catalyzed regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, opening a new route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives (Lei, Mai, Yan, Mao, & Cao, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Imidazo[1,2-a]pyridine is a pharmacophore widely recognized in medicinal chemistry due to its various bioactivities. A significant method for constructing the imidazo[1,2-a]pyridine structure involves using substituted 2-aminopyridines. Advanced methods have been developed for the efficient synthesis of these compounds, highlighting their importance in chemical research and applications (Lifshits, Ostapchuk, & Brel, 2015).

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives have been explored for their potential in various pharmaceutical applications. They show a broad spectrum of activities, including anticancer, antimicrobial, antiviral, antidiabetic, and as proton pump inhibitors. The scaffold has been used in several marketed drugs, and ongoing research aims to modify this structure to develop new therapeutic agents (Deep et al., 2016).

Anti-Infectious Agents

Studies on imidazo[1,2-a]pyridine analogs have shown their potential as anti-infectious agents. Their pharmacological properties have been extensively researched, with a focus on enzyme inhibitors, receptor ligands, and anti-infectious applications, highlighting their versatility in medicinal chemistry (Enguehard-Gueiffier & Gueiffier, 2007).

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes, particularly for detecting mercury ions. Their efficient synthesis and potential applications in environmental and analytical chemistry demonstrate their utility beyond pharmaceuticals (Shao et al., 2011).

Anticholinesterase Potential

Some imidazo[1,2-a]pyridine-based compounds have been synthesized and evaluated for their anticholinesterase potential. They have shown significant activity in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of diseases like Alzheimer's (Kwong et al., 2019).

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . Therefore, the future directions of “2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-6-yl)-(4-pyridin-4-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-14-12-23-13-15(2-3-17(23)20-14)18(24)22-10-8-21(9-11-22)16-4-6-19-7-5-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHLDNQSVCIMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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